3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide
Description
Properties
IUPAC Name |
3-methyl-1-oxo-N-quinoxalin-6-yl-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-19(11-12-4-2-3-5-14(12)17(23)25-19)18(24)22-13-6-7-15-16(10-13)21-9-8-20-15/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCATUPPVRUPLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxalines are typically synthesized through the condensation of o-phenylenediamine with α-dicarbonyl compounds . The isochroman ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, may also be employed .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoxaline moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with altered electronic properties .
Scientific Research Applications
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: It is being investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit protein kinases.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are crucial for cancer cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Structural and Functional Insights:
The quinoxaline substituent introduces additional nitrogen atoms, which may improve binding to targets requiring aromatic stacking (e.g., kinase ATP pockets), whereas the adamantyl group in compound 67 confers extreme hydrophobicity, likely favoring membrane penetration .
Physicochemical Properties: The molecular weight of this compound (321.34 g/mol) is significantly lower than that of compound 67 (422.0 g/mol), suggesting better compliance with Lipinski’s rule of five for drug-likeness. The absence of long alkyl chains (e.g., pentyl in compound 67) in the queried compound may reduce off-target interactions with lipid bilayers, improving selectivity.
Synthetic Considerations: Compound 67 was synthesized via a route involving TLC purification (dichloromethane), yielding 25% . The queried compound’s synthesis would require coupling the isochroman-carboxylic acid derivative with quinoxalin-6-amine, but yields remain unreported.
Biological Activity
3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide is a synthetic compound with the molecular formula and a molecular weight of 333.347 g/mol. This compound belongs to the isochroman family, known for diverse biological activities and potential therapeutic applications. Its structure combines both isochroman and quinoxaline moieties, which contribute to its unique biological properties.
The biological activity of this compound primarily involves the inhibition of protein kinases, which are critical for various cellular signaling pathways. By disrupting these pathways, the compound induces apoptosis (programmed cell death) in cancer cells, making it a candidate for cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anti-proliferative, apoptosis induction | Unique combination of isochroman and quinoxaline structures |
| Quinoxaline derivatives | Varies | Antibacterial, anticancer | Commonly used in various therapeutic applications |
| Isochroman derivatives | Varies | Antioxidant, anti-inflammatory | Known for diverse pharmacological properties |
This table illustrates how this compound stands out due to its dual structural components, enhancing its potential therapeutic applications compared to other derivatives.
Case Studies
A recent study explored the structure-activity relationship (SAR) of related compounds and identified key features that enhance biological activity. The findings indicated that modifications to the quinoxaline moiety significantly impact the compound's ability to inhibit cancer cell proliferation . In particular, substituents on specific positions of the quinoxaline ring were found to enhance potency against various cancer cell lines.
Therapeutic Potential
The compound is being investigated for its therapeutic potential in treating various cancers due to its ability to inhibit protein kinases involved in tumor growth. Ongoing research aims to optimize its structure for improved efficacy and reduced side effects .
Future Directions
Further studies are needed to explore the full range of biological activities associated with this compound. This includes assessing its effects in vivo and investigating potential combinations with other therapeutic agents to enhance anticancer efficacy.
Q & A
Basic: What are the common synthetic routes for 3-methyl-1-oxo-N-(quinoxalin-6-yl)isochroman-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amidation : Reacting isochroman-3-carboxylic acid derivatives with quinoxalin-6-amine using coupling reagents like EDCI or HOBt to form the carboxamide bond .
- Cyclization : Constructing the isochroman ring via acid-catalyzed cyclization of pre-functionalized intermediates .
- Protection/Deprotection : Temporary protection of reactive groups (e.g., amines) to prevent side reactions during synthesis .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, including substituent positions and stereochemistry .
- HPLC/MS : Validates purity (>95%) and molecular weight, especially for intermediates prone to hydrolysis .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .
- FTIR : Identifies functional groups (e.g., carbonyl, amide) and monitors reaction progress .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation; higher temperatures (80–100°C) accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of quinoxaline intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in cross-coupling steps .
- pH Adjustment : Neutral pH minimizes hydrolysis of the carboxamide group during aqueous workup .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Structural Analog Comparison : Compare activity of analogs (e.g., 6-methylpyridin-2-yl or indoloquinoxaline derivatives) to identify critical pharmacophores .
- Dose-Response Analysis : Use Hill slopes to distinguish true target inhibition from off-target effects .
- Meta-Analysis : Cross-reference data with published kinase inhibition profiles (e.g., FGFR or TGF-β inhibitors) .
Advanced: What computational strategies predict binding affinity and selectivity for this compound?
Answer:
- Molecular Docking (GOLD, AutoDock) : Simulate binding modes to FGFR or TGF-β receptors, prioritizing poses with hydrogen bonds to hinge regions (e.g., quinoxaline N-atoms) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to identify persistent interactions .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to guide SAR .
Basic: What are the primary biological targets of this compound?
Answer:
- FGFR Kinases : Inhibits fibroblast growth factor receptors, implicated in urothelial carcinoma .
- TGF-β Receptors : Modulates ALK5 phosphorylation, relevant in fibrosis and cancer metastasis .
- DNA Intercalation : Quinoxaline derivatives may bind DNA, inducing apoptosis in cancer cells .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified quinoxaline substituents (e.g., methoxy, fluoro) to assess impact on kinase inhibition .
- Bioisosteric Replacement : Replace the isochroman ring with tetrahydrocyclopenta[c]pyrazole to evaluate metabolic stability .
- Pharmacophore Mapping : Use CoMFA/CoMSIA to identify electrostatic/hydrophobic hotspots critical for activity .
Advanced: How to address solubility limitations in in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<1% DMSO) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
